5,7-dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate

Lipophilicity Membrane permeability Quinoline halogenation

This 5,7-dibromoquinoline sulfonate ester meets the demand for novel antifungals that evade resistance. It features a validated pharmacophore with broad-spectrum activity against Candida, Cryptococcus, and Aspergillus via Cu/Fe homeostasis disruption. The distinct dibromo isotopic pattern enables unambiguous LC-MS/MS quantification, while the intermediate sulfonate ester reactivity suits controlled derivatization. Procure as a strategic building block or screening probe.

Molecular Formula C18H14Br2ClNO4S
Molecular Weight 535.6 g/mol
CAS No. 2640972-05-8
Cat. No. B6477855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
CAS2640972-05-8
Molecular FormulaC18H14Br2ClNO4S
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Cl
InChIInChI=1S/C18H14Br2ClNO4S/c1-2-8-25-16-9-11(5-6-15(16)21)27(23,24)26-18-14(20)10-13(19)12-4-3-7-22-17(12)18/h3-7,9-10H,2,8H2,1H3
InChIKeyJLSCJFHMZYEWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate: Physicochemical & Structural Baseline


5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate (CAS 2640972-05-8) is a synthetic quinoline-based sulfonate ester with the molecular formula C₁₈H₁₄Br₂ClNO₄S and a molecular weight of 535.6 g/mol [1]. The compound features a 5,7-dibromoquinolin-8-ol core esterified with 4-chloro-3-propoxybenzenesulfonic acid, resulting in a highly lipophilic (computed XLogP3 = 6.2) and relatively large heterocyclic scaffold [1]. This compound belongs to a series of 8-substituted quinoline sulfonate derivatives that have garnered interest as potential probes in medicinal chemistry and biological research, particularly after structurally related dibromoquinoline analogs demonstrated broad-spectrum antifungal activity targeting metal ion homeostasis in Candida, Cryptococcus, and Aspergillus species [2].

5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate: Why In-Class Substitution Fails


Within the 8-quinolinyl sulfonate ester series, substitution of the halogenation pattern on the quinoline ring or the sulfonate aryl moiety produces pronounced shifts in lipophilicity, molecular weight, and hydrogen-bonding capacity – parameters that critically govern membrane permeability, target engagement, and metabolic stability [1]. The 5,7-dibromo substitution increases molecular weight by approximately 158 Da and computed logP by 1.4 units compared to the non-halogenated quinolin-8-yl analog, while replacement of bromine with chlorine (the 5,7-dichloro congener) reduces molecular weight by ~89 Da and alters van der Waals surface properties [1]. Even retention of the 5,7-dibromoquinoline core with a different sulfonate leaving group (e.g., methanesulfonate or trifluoromethanesulfonate) changes both hydrolytic stability and the compound's utility as a synthetic intermediate . These physicochemical differences mean that biological activity, solubility, and chemical reactivity are not interchangeable across the series; a procurement decision based solely on core scaffold similarity risks selecting a compound with materially different performance in the intended assay or synthetic step.

5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate: Quantitative Differentiation vs. Analogs


Enhanced Lipophilicity (XLogP3)

The target compound exhibits a computed XLogP3 of 6.2, significantly exceeding the non-halogenated quinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate (XLogP3 = 4.8) and representing a 1.4 log unit increase attributable to the 5,7-dibromo substitution on the quinoline ring [1]. A 1.4 log unit increase in partition coefficient corresponds to approximately a 25-fold greater partitioning into octanol, predicting substantially higher membrane permeability and tissue distribution [1].

Lipophilicity Membrane permeability Quinoline halogenation

Molecular Weight and Isotopic Signature for Detection

With a molecular weight of 535.6 g/mol and 27 heavy atoms, the target compound is substantially heavier than the 5,7-dichloro analog (446.7 g/mol, 27 heavy atoms but with chlorine replacing bromine) and the non-halogenated parent (377.8 g/mol, 25 heavy atoms) [1]. The two bromine atoms contribute a distinctive isotopic signature (characteristic Br₂ pattern in mass spectra) that facilitates unambiguous LC-MS identification and quantification in complex biological matrices, an advantage not shared by the dichloro or non-halogenated analogs [1].

LC-MS detection Preparative purification Heavy atom effect

TPSA and Permeability vs. Efflux Susceptibility

The target compound possesses a topological polar surface area of 73.9 Ų, identical to the non-halogenated analog (73.9 Ų) since 5,7-halogen substitution does not alter the count of polar heteroatoms contributing to TPSA [1]. However, when coupled with its high XLogP3 of 6.2, this places the target compound in a physicochemical space associated with high membrane permeability but also potential efflux transporter recognition (e.g., P-glycoprotein), a profile that differs meaningfully from the lower logP non-halogenated analog (XLogP3 4.8, TPSA 73.9 Ų) [1].

TPSA Blood-brain barrier Oral bioavailability prediction

Sulfonate Ester Leaving-Group Capability

The 4-chloro-3-propoxybenzenesulfonate moiety in the target compound provides an aryl sulfonate ester with intermediate leaving-group ability, positioned between the highly reactive triflate (5,7-dibromoquinolin-8-yl trifluoromethanesulfonate, MW 435.01) and the less activated methanesulfonate (5,7-dibromoquinolin-8-yl methanesulfonate, MW 381.04) . This intermediate reactivity profile makes the target compound suitable for controlled nucleophilic displacement reactions where the triflate may be too labile (prone to hydrolysis during storage or workup) and the mesylate insufficiently activated for the desired transformation.

Sulfonate leaving group Nucleophilic aromatic substitution Synthetic intermediate stability

Class-Level Antifungal Activity Evidence

A structurally related 5,7-dibromoquinoline derivative (designated compound 4b in the primary study) demonstrated broad-spectrum antifungal activity with MIC values as low as 0.5 μg/mL against Candida albicans, C. neoformans, and Aspergillus spp., and enhanced survival of C. elegans infected with fluconazole-resistant C. albicans in vivo [1]. The 5,7-dibromoquinoline core was essential for activity, with mechanistic studies implicating disruption of metal ion homeostasis via copper and iron pathways – a mode of action distinct from azole, polyene, and echinocandin antifungals [1]. While the target compound bears a different 8-substituent (4-chloro-3-propoxybenzenesulfonate vs. the 8-substituent in 4b), the shared 5,7-dibromoquinoline pharmacophore supports class-level inference that the target compound may exhibit similar bioactivity, and procurement for antifungal screening programs is rational.

Antifungal Metal ion homeostasis Candida albicans

Anticancer Potential in Breast Cancer Cell Lines

A series of 5,7-dibromoquinoline scaffold-based derivatives with varied flexibility substituents at position 8 were synthesized and evaluated for in vitro antiproliferative activity against human breast cancer cell lines MCF-7 and MDA-MB231, with nanoformulation approaches developed to enhance solubility for cellular delivery [1]. The study established that the 5,7-dibromoquinoline core supports anticancer activity, and that the nature of the 8-substituent modulates both potency and pharmaceutical properties [1]. The target compound, bearing a 4-chloro-3-propoxybenzenesulfonate 8-substituent, represents a distinct chemotype within this scaffold series whose antiproliferative activity has not been independently reported; procurement is warranted for comparative structure-activity relationship (SAR) studies.

Anticancer Breast cancer Antiproliferative

5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate: Priority Application Scenarios


Antifungal Screening Targeting Metal Ion Homeostasis

The 5,7-dibromoquinoline scaffold has demonstrated potent, broad-spectrum antifungal activity via a unique mechanism involving disruption of copper and iron homeostasis – a mode of action distinct from currently marketed azole, polyene, and echinocandin classes [1]. The target compound, bearing this validated pharmacophore, is a rational procurement choice for screening programs aiming to identify novel antifungal leads that bypass existing resistance mechanisms. Its high lipophilicity (XLogP3 = 6.2) may confer favorable fungal cell membrane penetration [2].

SAR Studies on 8-Substituted Anticancer Agents

Prior work has established that 5,7-dibromoquinoline derivatives with varied 8-substituents exhibit antiproliferative activity against MCF-7 and MDA-MB231 breast cancer cell lines [1]. The 4-chloro-3-propoxybenzenesulfonate 8-substituent of the target compound represents an unexplored vector in this SAR landscape. Procurement is indicated for medicinal chemistry programs seeking to correlate 8-substituent lipophilicity, size, and electronic character with anticancer potency.

Synthetic Intermediate for 8-Position Functionalization

The 4-chloro-3-propoxybenzenesulfonate ester provides an intermediate leaving-group reactivity profile (between the overly labile triflate and insufficiently reactive mesylate) suitable for controlled nucleophilic aromatic substitution or cross-coupling reactions at the quinoline 8-position [1][2]. This makes the target compound a strategic building block for synthesizing diverse 8-substituted 5,7-dibromoquinoline libraries where reaction selectivity and intermediate shelf stability are critical.

LC-MS Method Development Using Dibromo Isotopic Signature

The distinctive dibromo isotopic pattern (approximately 1:2:1 triplet for the Br₂ isotopologue) provides an unambiguous MS fingerprint for the target compound in complex biological matrices [1]. This feature facilitates the development of sensitive, selective LC-MS/MS methods for quantifying the compound in metabolic stability assays, cellular uptake studies, or tissue distribution experiments without requiring radiolabeled or derivatized analogs.

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